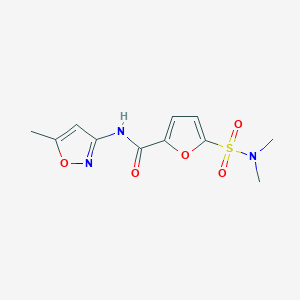![molecular formula C12H21NO4 B2852608 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid CAS No. 1375303-89-1](/img/structure/B2852608.png)
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid is a synthetic organic compound characterized by its azetidine ring structure and tert-butoxycarbonyl (Boc) protecting group. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active azetidine moiety. This moiety can then interact with enzymes, receptors, or other biological targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}acetic acid: Similar in structure but with an acetic acid moiety instead of a propanoic acid group.
2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid: Differing in the position of the azetidine ring substitution.
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid: Contains a fluorine atom, which can alter its reactivity and biological activity.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid is unique due to its specific combination of the azetidine ring, Boc protecting group, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-8(7-13)12(4,5)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQHQUYMTFKORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide](/img/structure/B2852527.png)
![6-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2852529.png)
![(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2852531.png)
![N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2852532.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2852533.png)

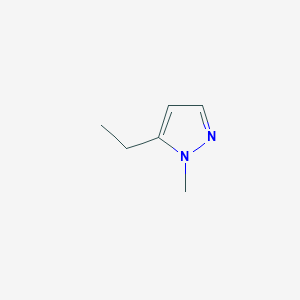
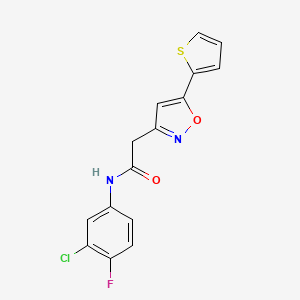
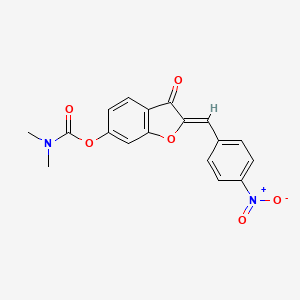
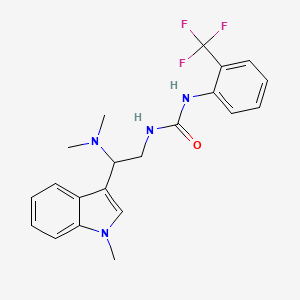
![(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2852541.png)
![1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2852544.png)

